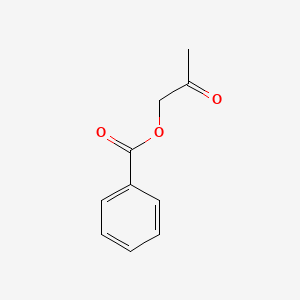

2-Oxopropyl benzoate

Overview

Description

2-Oxopropyl benzoate is an ester derivative of benzoic acid, characterized by a 2-oxopropyl (acetyl methyl) group attached to the carboxylate oxygen. Its structure combines the aromatic benzoate moiety with a ketone-functionalized alkyl chain, enabling unique reactivity and biological activity. This compound has garnered attention in organic synthesis and medicinal chemistry due to its role as a precursor in multicomponent reactions and its demonstrated antioxidant and anti-inflammatory properties . For instance, derivatives such as adamantyl-substituted 2-oxopropyl benzoates exhibit synclinal conformations and loose crystal packing, enhancing their radical scavenging efficacy in hydrogen peroxide assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopropyl benzoate can be synthesized through the esterification of benzoic acid with 2-oxopropanol (hydroxyacetone). The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl benzoate undergoes several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: 1-(Benzoyloxy)-2-propanol.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-oxopropyl benzoate serves as an important intermediate. It is utilized in reactions that lead to the formation of various substituted benzoates through oxidation and reduction processes. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical derivatives.

| Reaction Type | Product |

|---|---|

| Oxidation | 2-(2-oxopropyl)benzoic acid |

| Reduction | Ethyl 2-(2-hydroxypropyl)benzoate |

| Substitution | Various substituted benzoates |

Biology

In biological research, this compound is investigated for its role in enzyme-catalyzed reactions. Its structure allows for interactions with various biological targets, making it a candidate for studying metabolic pathways and enzyme mechanisms.

Medicine

The compound has potential pharmaceutical applications, particularly in drug development. Recent studies have focused on its antioxidant and anticancer properties:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant scavenging activity against free radicals, comparable to standard antioxidants like ascorbic acid .

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (human promyelocytic leukemia). Notably, O-(methyl)-2-((2-oxopropyl)selanyl)benzoate demonstrated the highest cytotoxicity among tested compounds .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various this compound derivatives using DPPH and ABTS assays. The results indicated that some derivatives had superior free-radical scavenging abilities compared to traditional antioxidants, suggesting their potential use in therapeutic applications .

Case Study 2: Anticancer Activity

Another research project synthesized a series of β-carbonyl selenides functionalized with this compound. The study found that these compounds exhibited promising anticancer properties, particularly against MCF-7 cells, indicating their potential as leads for new cancer therapies .

Mechanism of Action

The mechanism of action of 2-oxopropyl benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-oxopropanol, which can further participate in metabolic pathways. The ketone group can interact with nucleophiles, leading to the formation of various adducts and derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkyl Benzoates: Physical and Chemical Properties

Alkyl benzoates vary in chain length and substituents, significantly affecting their physicochemical and biological behaviors. Below is a comparative table of key alkyl benzoates:

Key Observations :

- This compound lacks the extended alkyl chains of simpler analogs (e.g., methyl or ethyl benzoate), which may reduce lipophilicity but introduces a reactive ketone group.

- Unlike methyl or ethyl benzoates, which are widely used in cosmetics, this compound’s applications are primarily in medicinal chemistry due to its bioactivity .

Comparison Highlights :

- Reactivity : Selenium analogs demonstrate lower synthetic yields compared to oxygen-based 2-oxopropyl benzoates, likely due to selenium’s higher nucleophilicity and sensitivity to reaction conditions .

- Biological Activity : While 2-oxopropyl benzoates show antioxidant/anti-inflammatory effects, selenium analogs may exhibit glutathione peroxidase (GPx)-like activity, leveraging selenium’s redox-active nature .

Reactivity in Multicomponent Reactions

This compound serves as a critical substrate in catalyst-free, visible-light-promoted cyclizations and one-pot reactions. For example, it reacts with N-isocyanimino triphenylphosphorane and aromatic carboxylic acids to form fully substituted 1,3,4-oxadiazoles in high yields . This reactivity is attributed to the electron-withdrawing ketone group, which activates the ester for nucleophilic attack—a feature absent in non-ketone alkyl benzoates like methyl or ethyl benzoate.

Functional Divergence :

- Methyl benzoate : Lacks the 2-oxo group, rendering it inert in similar multicomponent reactions.

Antioxidant and Anti-inflammatory Profiles

Adamantyl-substituted 2-oxopropyl benzoates (e.g., 2q , 2r ) exhibit IC₅₀ values comparable to ascorbic acid in hydrogen peroxide radical scavenging assays, with additional anti-inflammatory effects via inhibition of albumin denaturation . In contrast, methyl and ethyl benzoates show negligible antioxidant activity, highlighting the importance of the 2-oxo group in bioactivity.

Toxicity Data

Its ketone moiety may introduce metabolic pathways distinct from those of simpler esters, warranting further study.

Biological Activity

2-Oxopropyl benzoate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a benzoate group attached to a propyl chain with a keto functional group. Its molecular formula is , and it has been studied for various biological activities, including antimicrobial, antioxidant, and anticancer properties.

The primary mechanism of action for this compound involves its interaction with biological macromolecules:

- Target of Action : The compound primarily targets the replicase polyprotein 1ab, which is crucial in viral replication processes.

- Mode of Action : It may inhibit the function of this polyprotein, thereby affecting viral replication cycles.

- Biochemical Pathways : The ester linkages present in this compound are significant for several biochemical pathways due to their susceptibility to hydrolysis by esterases, which can influence metabolic processes.

Antioxidant Properties

Research indicates that this compound possesses strong antioxidant capabilities. In studies measuring hydrogen peroxide radical scavenging activity, several derivatives exhibited significant antioxidant effects .

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound derivative A | 25 µM |

| This compound derivative B | 30 µM |

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, O-(methyl)-2-((2-oxopropyl)selanyl)benzoate showed notable cytotoxicity against breast cancer MCF-7 cells and human promyelocytic leukemia HL-60 cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents.

Case Studies

- Thyroid Carcinogenicity Study : A study involving N-nitrosobis(2-oxopropyl)amine (BOP) indicated that exposure led to increased thyroid tumor incidence in specific rat models. This study highlighted the potential carcinogenic effects associated with compounds related to this compound in a diabetic context .

- Glutamate Efflux Stimulation : Research showed that benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate via the OAT2 transporter. This suggests a mechanism by which this compound may influence metabolic pathways related to amino acid transport .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-oxopropyl benzoate, and how can researchers optimize reaction conditions?

- Methodological Answer : A common synthesis involves α-acyloxylation of acetone with benzoic acid using 1,2-dibromoethane (EDB) as an electrophilic agent, potassium iodide (KI) as a catalyst, and potassium carbonate (K₂CO₃) as a base. Optimal conditions include heating at 60°C for 10 hours, yielding 72% after column chromatography . Researchers should systematically vary parameters (e.g., solvent, temperature, stoichiometry) and monitor yields via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks for the acetyl group (δ ~2.2 ppm, singlet) and aromatic protons (δ ~7.4–8.0 ppm) confirm ester formation .

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks and fragmentation patterns, though researchers should cross-validate with NIST reference data due to potential discrepancies in spectral libraries .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

- Spill Management : Avoid dust generation; use non-sparking tools to collect material in sealed containers .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions (MCRs) to synthesize heterocycles, and what mechanistic insights govern these transformations?

- Methodological Answer : In MCRs with N-isocyaniminotriphenylphosphorane, 3-phenyl-2-propynoic acid, and primary amines, this compound acts as an electron-poor ketone. The reaction proceeds via:

Formation of an iminium ion intermediate.

Nucleophilic attack by the amine, followed by aza-Wittig cyclization to yield 1,3,4-oxadiazoles.

Researchers should monitor reaction progress using in-situ IR or NMR to identify intermediates and optimize stoichiometry (e.g., 1:1:1 molar ratios) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in mass spectral fragmentation or NMR shifts may arise from impurities or instrumental variability. To mitigate:

- Cross-reference with high-purity samples synthesized via validated routes .

- Use hyphenated techniques (e.g., LC-MS/MS) for enhanced specificity .

Q. What strategies improve the regioselectivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group.

- Catalysts : Lewis acids (e.g., ZnCl₂) activate the ester toward nucleophilic attack.

- Computational Modeling : DFT calculations predict transition states to guide experimental design .

Q. How is this compound utilized in synthesizing bioactive selenide derivatives?

- Methodological Answer : Reacting this compound with acetylated selenide intermediates (formed in situ from 2-(chloroseleno)-benzoyl chloride and acetone) yields O-substituted 2-((2-oxopropyl)selanyl)-benzoates. These compounds are screened for antioxidant/anticancer activity via assays like DPPH radical scavenging and MTT cytotoxicity tests .

Properties

IUPAC Name |

2-oxopropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJANSRGIKCRCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216743 | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6656-60-6 | |

| Record name | 1-(Benzoyloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(benzoyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID, ACETYLMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.